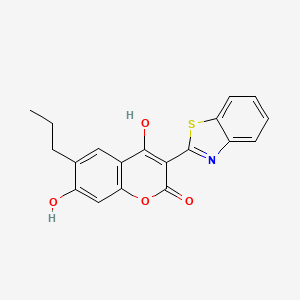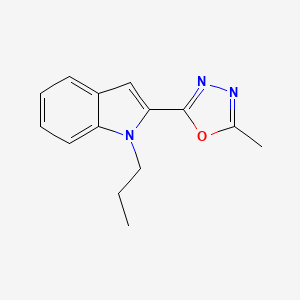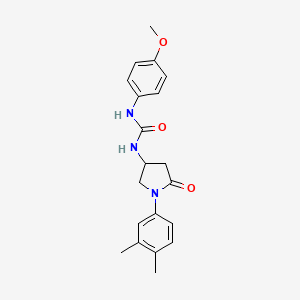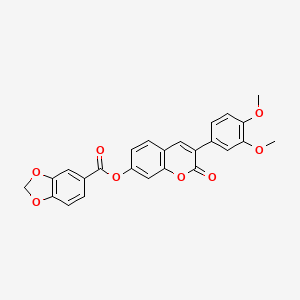
3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine" involves multiple steps, starting from basic heterocyclic structures and introducing various substituents to achieve the desired functionality. For instance, the synthesis of imidazo[1,2-a]pyridines as potential antiulcer agents involves cyclization of aminopyridines and chloro ketones, followed by the addition of side chains and further functionalization with different reagents . Similarly, the synthesis of fluorescent imidazo[1,5-a]pyridines is achieved through oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines using elemental sulfur as an oxidant . Pyrano[2,3-c]pyridazine derivatives are synthesized using piperidine as an organocatalyst in a one-pot multicomponent reaction . Additionally, substituted imidazo[1,2-b]pyridazines with anti-asthmatic activities are synthesized by introducing sulfamoylalkyloxy groups and evaluating their structure-activity relationships .
Molecular Structure Analysis
The molecular structure of compounds similar to "3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine" is characterized by the presence of an imidazole ring, which is a five-membered planar heterocycle containing two nitrogen atoms. This core structure is often fused with other rings such as pyridine or pyrazine to form condensed heterocycles like imidazo[1,2-a]pyridines , imidazo[1,5-a]pyridines , and imidazo[1,2-b]pyridazines . The presence of substituents like sulfonamide groups and piperazine rings can significantly alter the chemical and biological properties of these molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and include cyclization, condensation, oxidative coupling, and organocatalysis. Cyclization reactions are fundamental in constructing the imidazole ring system . Oxidative condensation-cyclization reactions are used to introduce aryl groups and create fluorescent properties . Organocatalysis with piperidine is employed to facilitate the formation of pyrano[2,3-c]pyridazine derivatives . Amidation reactions catalyzed by palladium are also used to introduce amide groups into the heterocyclic framework .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of imidazole and pyridazine rings contributes to the compounds' aromaticity and potential for electronic interactions, which can affect their solubility and stability. The introduction of sulfonamide groups can increase water solubility and influence the acidity of the molecule . The fluorescent properties of diarylated imidazo[1,5-a]pyridines are characterized by their emission wavelengths and quantum yields, which are improved compared to monosubstituted compounds . The antimicrobial and antifungal activities of some derivatives indicate that these compounds can interact with biological targets, which is a property that can be exploited in drug design .
Direcciones Futuras
The future directions for “3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine” and similar compounds could involve further exploration of their broad range of chemical and biological properties . There is a great importance of heterocyclic ring-containing drugs, and there is a need for the development of a new drug that overcomes the problems of antimicrobial resistance .
Mecanismo De Acción
Target of Action
The primary target of this compound is Glycylpeptide N-tetradecanoyltransferase 1 in humans and Glycylpeptide N-tetradecanoyltransferase in yeast . These enzymes play a crucial role in the post-translational modification of proteins, which is essential for the proper functioning of cells.
Mode of Action
It is known that the compound interacts with its targets, potentially altering their activity and leading to changes in the cellular processes they are involved in .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . .
Pharmacokinetics
Its bioavailability, or the extent to which it is absorbed and able to exert its effects, is also unknown .
Propiedades
IUPAC Name |
3-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-17-9-13(14-10-17)22(19,20)18-7-3-4-11(8-18)21-12-5-2-6-15-16-12/h2,5-6,9-11H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONVQCKBTLBNHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3004483.png)
![1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3004484.png)

![2-O-Tert-butyl 5-O-methyl (3aR,6aS)-5-(aminomethyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,5-dicarboxylate](/img/structure/B3004487.png)
![7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3004488.png)



![2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B3004492.png)


![N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/no-structure.png)